Vanillic-d3 Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

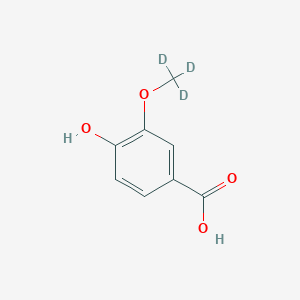

Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .

Industrial Production Methods

Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .

Chemical Reactions Analysis

Types of Reactions

Vanillic acid-d3 undergoes several types of chemical reactions, including:

Oxidation: Conversion of vanillin-d3 to vanillic acid-d3 using oxidizing agents like Pd/C, NaBH4, and KOH.

Reduction: Reduction of vanillic acid-d3 to vanillin-d3 using reducing agents.

Substitution: Various substitution reactions involving the hydroxyl and methoxy groups on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Pd/C, NaBH4, KOH

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogenating agents, nitrating agents

Major Products Formed

Oxidation: Vanillic acid-d3

Reduction: Vanillin-d3

Substitution: Various substituted derivatives of vanillic acid-d3

Scientific Research Applications

Vanillic acid-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.

Biology: Studied for its antioxidant and antimicrobial properties, and its role in plant metabolism.

Industry: Used in the production of flavoring agents, preservatives, and fragrances.

Mechanism of Action

Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .

Comparison with Similar Compounds

Vanillic acid-d3 can be compared with other similar compounds, such as:

Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.

Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.

Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.

Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.

Biological Activity

Vanillic-d3 acid, a deuterated form of vanillic acid, is a phenolic compound recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various research findings.

Vanillic acid is a derivative of vanillin, characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. The deuterated version, this compound, incorporates deuterium atoms, which can be beneficial in tracing metabolic pathways in biological studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Mechanisms : The antioxidant mechanisms include:

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting protective effects against inflammation-related disorders.

- Key Findings :

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Inflammatory Model | Key Outcomes |

|---|---|---|

| Aβ1-42-induced model | Decreased expression of p-NF-κB and pro-inflammatory cytokines | |

| LPS-induced model | Reduced levels of RAGE and gliosis in mouse brain |

Neuroprotective Properties

The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies have demonstrated that it can ameliorate cognitive deficits and synaptic loss.

- Mechanisms :

Table 3: Neuroprotective Effects

| Study Reference | Model Type | Observations |

|---|---|---|

| Aβ1-42 model | Improved cognitive function and reduced Aβ accumulation | |

| LPS model | Enhanced synaptic integrity and memory performance |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a controlled study using Aβ1-42-treated mice, administration of this compound resulted in significant improvements in memory performance and reductions in neuroinflammation markers.

- Neuroinflammation : In LPS-induced models, this compound effectively reduced neuroinflammatory responses, suggesting its potential as a treatment for conditions characterized by chronic inflammation.

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

4-hydroxy-3-(trideuteriomethoxy)benzoic acid |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3 |

InChI Key |

WKOLLVMJNQIZCI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.